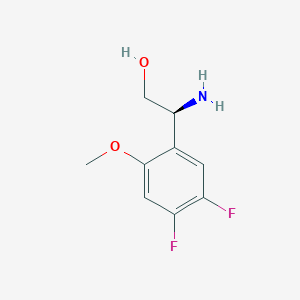
(s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant interest in various scientific fields. This compound features an amino group, a hydroxyl group, and a difluoromethoxy-substituted aromatic ring, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-difluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and optimized reaction parameters are employed to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a primary amine
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
(s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (s)-2-Amino-2-(4-fluoro-2-methoxyphenyl)ethan-1-ol
- (s)-2-Amino-2-(4,5-dimethoxyphenyl)ethan-1-ol
- (s)-2-Amino-2-(4,5-dichloro-2-methoxyphenyl)ethan-1-ol
Uniqueness
(s)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluorine atoms and a methoxy group on the aromatic ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. The difluoromethoxy substitution enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Biological Activity
(S)-2-Amino-2-(4,5-difluoro-2-methoxyphenyl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H11F2NO2
- Molecular Weight : 203.19 g/mol
- CAS Number : 1270525-78-4
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In particular, studies have shown that it can inhibit the growth of various cancer cell lines.
Case Study:
In a study focusing on SMYD2 inhibition, derivatives similar to this compound were evaluated for their potency against cancer cells. The compound demonstrated an IC50 value of approximately 0.8 μM, indicating strong inhibitory activity against SMYD2, a target implicated in cancer progression .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. While specific MIC (Minimum Inhibitory Concentration) data for this compound is limited, related compounds have shown promising results against resistant strains of bacteria.
Table 1: Antibacterial Activity Comparison
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 - 2.0 | MRSA |
| Compound B | 16 - 128 | Various strains |
| (S)-2-Amino... | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the difluoromethoxy group is believed to enhance binding affinity and selectivity towards biological targets.
Key Findings in SAR Studies:
- Substituent Effects : The introduction of fluorine atoms at specific positions on the aromatic ring significantly influences the compound's potency.
- Hydroxylation : Hydroxyl groups at certain positions have been shown to enhance both antibacterial and anticancer activities.
Properties
Molecular Formula |
C9H11F2NO2 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4,5-difluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-3-7(11)6(10)2-5(9)8(12)4-13/h2-3,8,13H,4,12H2,1H3/t8-/m1/s1 |
InChI Key |
KHHCUTYHYGMTSV-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1[C@@H](CO)N)F)F |
Canonical SMILES |
COC1=CC(=C(C=C1C(CO)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















